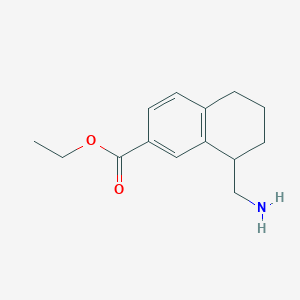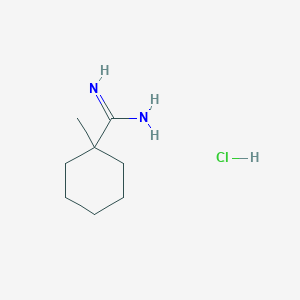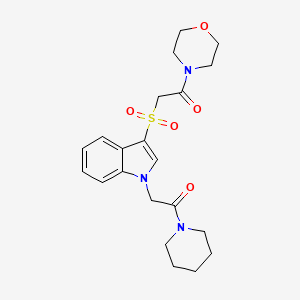![molecular formula C16H21N5O2 B2789537 6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione CAS No. 878412-53-4](/img/structure/B2789537.png)
6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione, also known as caffeine, is a widely consumed psychoactive substance that is found in various food and beverage products. It is a natural stimulant that is known to improve cognitive function, increase alertness, and reduce fatigue.
Wissenschaftliche Forschungsanwendungen
Palladium Complexes in Catalysis
Palladium complexes play a crucial role in various catalytic reactions due to their unique properties. The compound contains a palladium pincer complex, specifically an unsymmetrical PCN palladium pincer complex. Let’s explore its applications:
Synthesis of Palladium Complex: The compound is based on an iminophosphinite ligand with two fused five-membered cycles, one of which contains a THF ring. It was prepared in an eight-reaction sequence from a sustainable and enantiopure starting material, isosorbide, yielding an overall 20% yield .
Catalytic Reactions: Palladium pincer complexes find applications in various reactions, including:
- C-C Coupling Reactions : These complexes are excellent catalysts for C-C coupling reactions. They have been used in Kharasch and aldol Michael additions, Heck and Suzuki couplings, dehydrogenation, and hydrogen transfer .
- Asymmetric Catalysis : Chiral palladium pincer complexes have been investigated for their enantioselective catalysis .
- Suzuki and Kumada Couplings : Some unsymmetrical PCN pincer palladium complexes, similar to the one synthesized here, have been used in Suzuki or Kumada-type couplings .
One-Pot Reactions
The concept of one-pot reactions is relevant in organic chemistry. These reactions offer advantages such as simplicity, high mass efficiency, low cost, reduced waste, and shorter reaction times. While not directly related to the compound, understanding one-pot reactions is essential in synthetic chemistry .
Borinic Acid Derivatives
Although not directly tied to this compound, borinic acids are interesting. Their synthesis strategies involve adding organometallic reagents to boranes or reacting triarylboranes with ligands (e.g., diols, amino alcohols). These derivatives have applications in catalysis and materials science .
Eigenschaften
IUPAC Name |
6-ethyl-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-7-19-10(4)11(5)21-12-13(17-15(19)21)18(6)16(23)20(14(12)22)8-9(2)3/h2,7-8H2,1,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXXOIKGFJWXRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=C)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

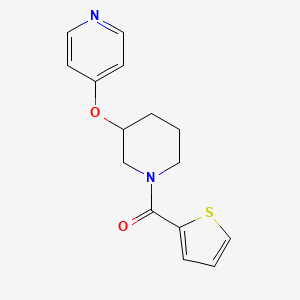
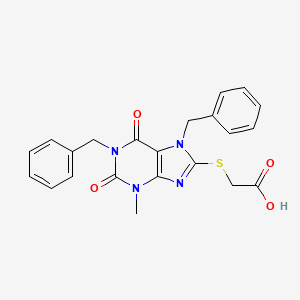
![2-[[(Z)-2-Cyano-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2789460.png)

![1-benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-methoxyanilino)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2789463.png)

![N-(2-(2-methoxyphenoxy)ethyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2789466.png)

![7-phenyl-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789469.png)
![(2E)-2-cyano-3-(4-{5-phenyl-3-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}phenyl)prop-2-enamide](/img/structure/B2789471.png)
![tert-butyl (3R,3aS,6aR)-3-amino-hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2789472.png)
